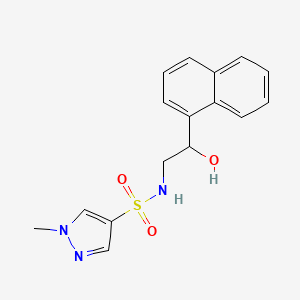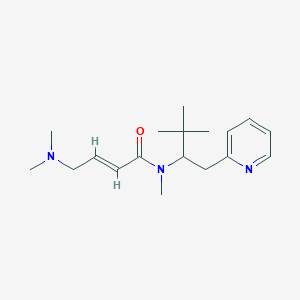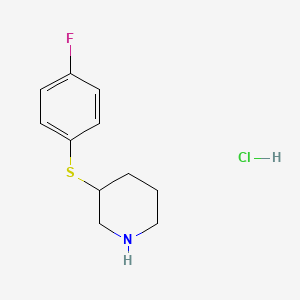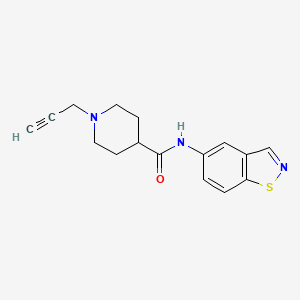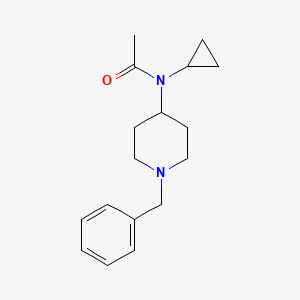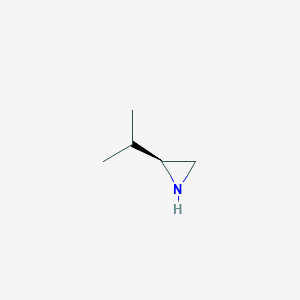
2beta-Isopropylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2beta-Isopropylaziridine is a nitrogen-containing, three-membered ring heterocycle. It is a derivative of aziridine, characterized by the presence of an isopropyl group at the 2-position. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2beta-Isopropylaziridine can be synthesized through several methods:
Cyclization of Haloamines and Amino Alcohols: An intramolecular nucleophilic substitution reaction where an amine displaces an adjacent halide to form the aziridine ring.
Nitrene Addition: Nitrenes, generated from organic azides or other precursors, add to alkenes to form aziridines.
Ring-Opening of Epoxides: Epoxides react with amines, followed by ring closure to form aziridines.
Industrial Production Methods: The industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters .
Chemical Reactions Analysis
Types of Reactions: 2beta-Isopropylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Polymerization: Aziridines can undergo anionic or cationic ring-opening polymerization to form polyamines.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Polymerization Catalysts: Anionic polymerization often uses strong bases, while cationic polymerization uses Lewis acids.
Major Products:
Primary Amines: Resulting from nucleophilic ring-opening.
Polyamines: Formed through polymerization reactions.
Scientific Research Applications
2beta-Isopropylaziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Aziridine derivatives exhibit antimicrobial and antitumor activities.
Medicine: Investigated for potential use in drug development due to its biological activities.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 2beta-Isopropylaziridine involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with biological molecules, conferring antimicrobial and antitumor properties .
Comparison with Similar Compounds
Aziridine: The parent compound, with similar reactivity but lacking the isopropyl group.
Cyclopentylaziridine: A cycloalkane-fused aziridine with different steric properties.
Cyclohexylaziridine: Another cycloalkane-fused aziridine with unique reactivity.
Uniqueness: 2beta-Isopropylaziridine is unique due to the presence of the isopropyl group, which influences its reactivity and steric properties. This makes it a valuable intermediate for specific synthetic applications .
Properties
IUPAC Name |
(2S)-2-propan-2-ylaziridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQHOGTBDMULK-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B2473346.png)
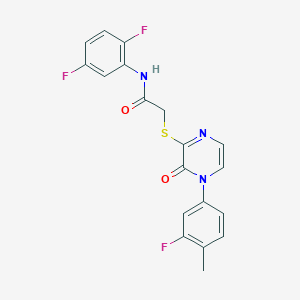
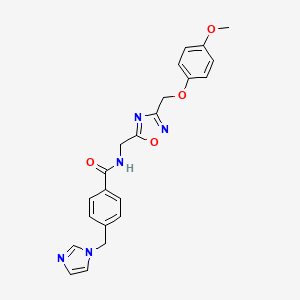
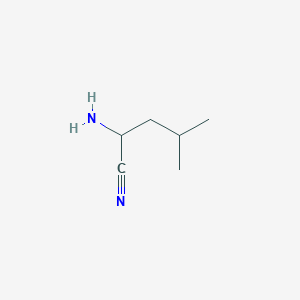
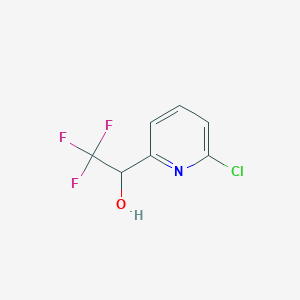
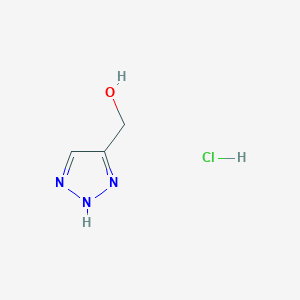
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)
![2,4-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)
